

Application Notes and Protocols: Creating Fluorescent Probes with Methyltetrazine-amido-PEG7-azide

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Compound of Interest

Compound Name: Methyltetrazine-amido-PEG7-azide

Cat. No.: B8106593

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amido-PEG7-azide is a versatile heterobifunctional linker designed for the seamless creation of advanced fluorescent probes. This reagent incorporates a methyltetrazine moiety for exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with trans-cyclooctene (TCO) dienophiles. Additionally, it possesses an azide group, enabling covalent conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry. The inclusion of a hydrophilic polyethylene glycol (PEG7) spacer enhances the solubility of the resulting conjugates in aqueous media, a critical feature for biological applications.

These fluorescent probes are instrumental in a variety of research and drug development contexts, including:

- Live-Cell Imaging: Visualize and track biological processes in real-time.
- Bioconjugation: Label proteins, peptides, and other biomolecules with high specificity.^[1]
- Drug Delivery: Develop targeted drug delivery systems and monitor their cellular uptake.^[2]

- PROTAC Development: Synthesize Proteolysis Targeting Chimeras for targeted protein degradation.[\[3\]](#)

This document provides detailed protocols for the synthesis and characterization of fluorescent probes using **Methyltetrazine-amido-PEG7-azide**, along with an application example in studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Physicochemical and Reaction Properties

A summary of the key properties of **Methyltetrazine-amido-PEG7-azide** and its associated click reactions is presented below.

Property	Value	Reference(s)
Chemical Formula	C ₂₇ H ₄₂ N ₈ O ₈	[4] [5]
Molecular Weight	606.67 g/mol	[3] [4] [5]
Purity	≥95-98%	[1] [4] [5]
Solubility	Soluble in DMSO, DMF, DCM	[4]
Storage Conditions	-20°C	[4]
Methyltetrazine-TCO Reaction	Inverse-electron-demand Diels-Alder cycloaddition (copper-free)	[6] [7] [8]
Azide-Alkyne Reaction	Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN).	[3] [8]
Second-Order Rate Constant (Methyltetrazine-TCO)	Typically ranges from 10 ² to 10 ⁶ M ⁻¹ s ⁻¹ , depending on the specific tetrazine and TCO derivatives and reaction conditions.	[8]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Methyltetrazine-amido-PEG7-azide** to an alkyne-modified fluorescent dye.

Materials:

- **Methyltetrazine-amido-PEG7-azide**
- Alkyne-modified fluorescent dye (e.g., Alkyne-TAMRA)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO (anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Methyltetrazine-amido-PEG7-azide** in anhydrous DMSO.
 - Prepare a 10 mM stock solution of the alkyne-modified fluorescent dye in anhydrous DMSO.
 - Prepare a 100 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 200 mM stock solution of THPTA in deionized water.

- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Copper Catalyst Premix:
 - In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.
 - Let the mixture stand for a few minutes to form the Cu(I)-THPTA complex.
- Conjugation Reaction:
 - In a reaction tube, add the alkyne-modified fluorescent dye solution.
 - Add a 1.5 to 5-fold molar excess of the **Methyltetrazine-amido-PEG7-azide** stock solution to the dye solution.
 - Add the Cu(I)-THPTA premix to the reaction mixture. A final concentration of 1-2 mM copper is recommended.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
 - Gently mix the reaction and protect it from light.
 - Incubate at room temperature for 1-4 hours.
- Purification of the Fluorescent Probe:
 - Purify the resulting fluorescent probe using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS, pH 7.4, to remove unreacted components.
 - Collect the fractions containing the fluorescently labeled product.
- Characterization and Quantification:
 - Confirm the successful conjugation by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both the tetrazine (around 520 nm) and the fluorescent dye.

- Determine the concentration of the purified probe using the Beer-Lambert law with the extinction coefficient of the fluorescent dye.

Protocol 2: Labeling of a TCO-Modified Antibody with the Synthesized Fluorescent Probe

This protocol outlines the bioorthogonal labeling of a trans-cyclooctene (TCO)-modified antibody with the methyltetrazine-functionalized fluorescent probe.

Materials:

- Purified methyltetrazine-fluorescent probe conjugate
- TCO-modified antibody
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, dissolve the TCO-modified antibody in PBS, pH 7.4.
 - Add a 5 to 10-fold molar excess of the purified methyltetrazine-fluorescent probe conjugate to the antibody solution.
- Labeling Reaction:
 - Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light. The reaction is typically rapid.
- Purification of the Labeled Antibody:
 - Remove the excess, unreacted fluorescent probe by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS, pH 7.4.

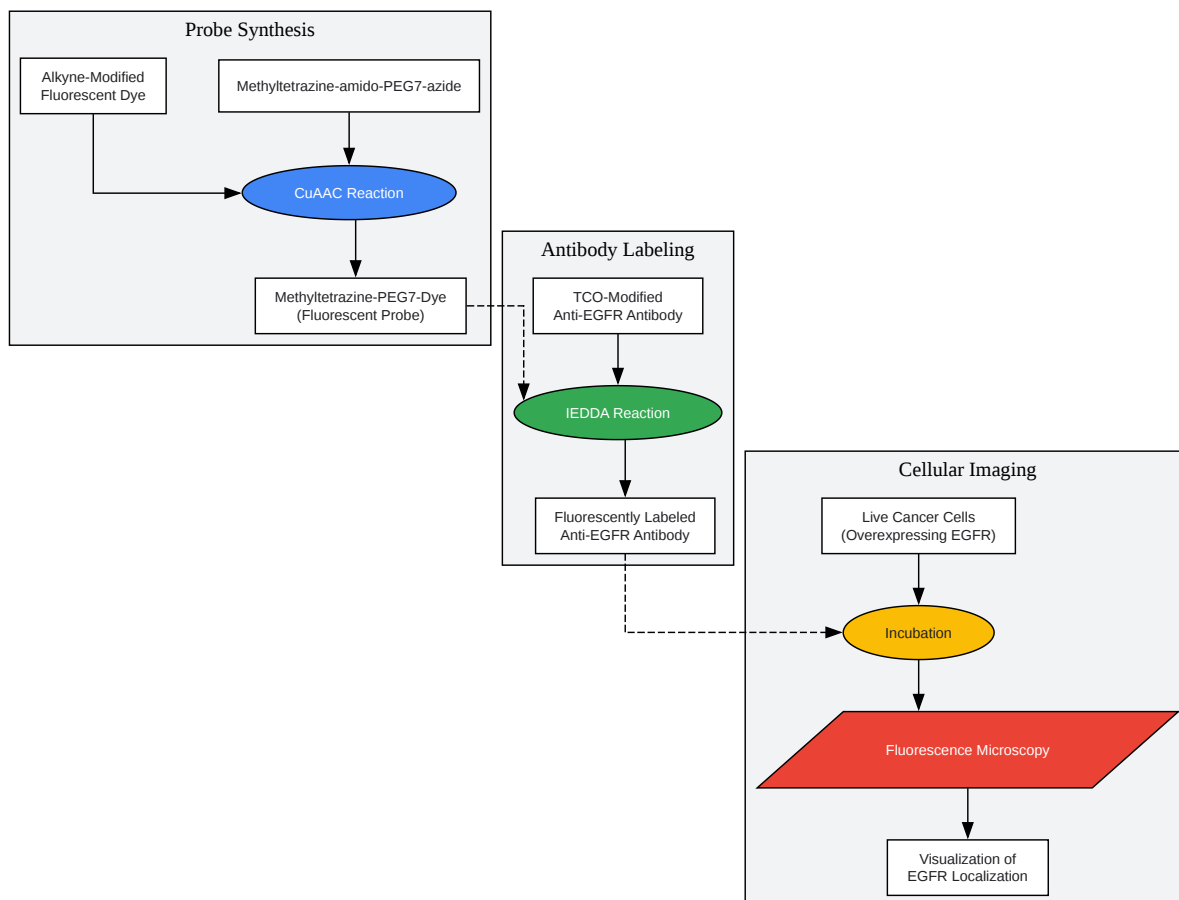
- Collect the fractions containing the fluorescently labeled antibody.
- Quantification of Labeling Efficiency:
 - Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
 - Calculate the degree of labeling (DOL) using the following formula: $DOL = (A_{\text{dye}} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{\text{dye}} \times CF) \times \epsilon_{\text{dye}}]$ Where:
 - A_{dye} = Absorbance of the dye at its maximum wavelength
 - $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm
 - A_{280} = Absorbance of the conjugate at 280 nm
 - CF = Correction factor for the dye's absorbance at 280 nm
 - ϵ_{dye} = Molar extinction coefficient of the dye at its maximum wavelength

Application Example: Visualization of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.^{[3][4]} Dysregulation of this pathway is a hallmark of many cancers. Fluorescent probes can be used to visualize the components and dynamics of this pathway.

Experimental Workflow:

A fluorescently labeled antibody targeting a key protein in the MAPK pathway, such as the Epidermal Growth Factor Receptor (EGFR), can be used to visualize its localization and trafficking in live cells.^[9]

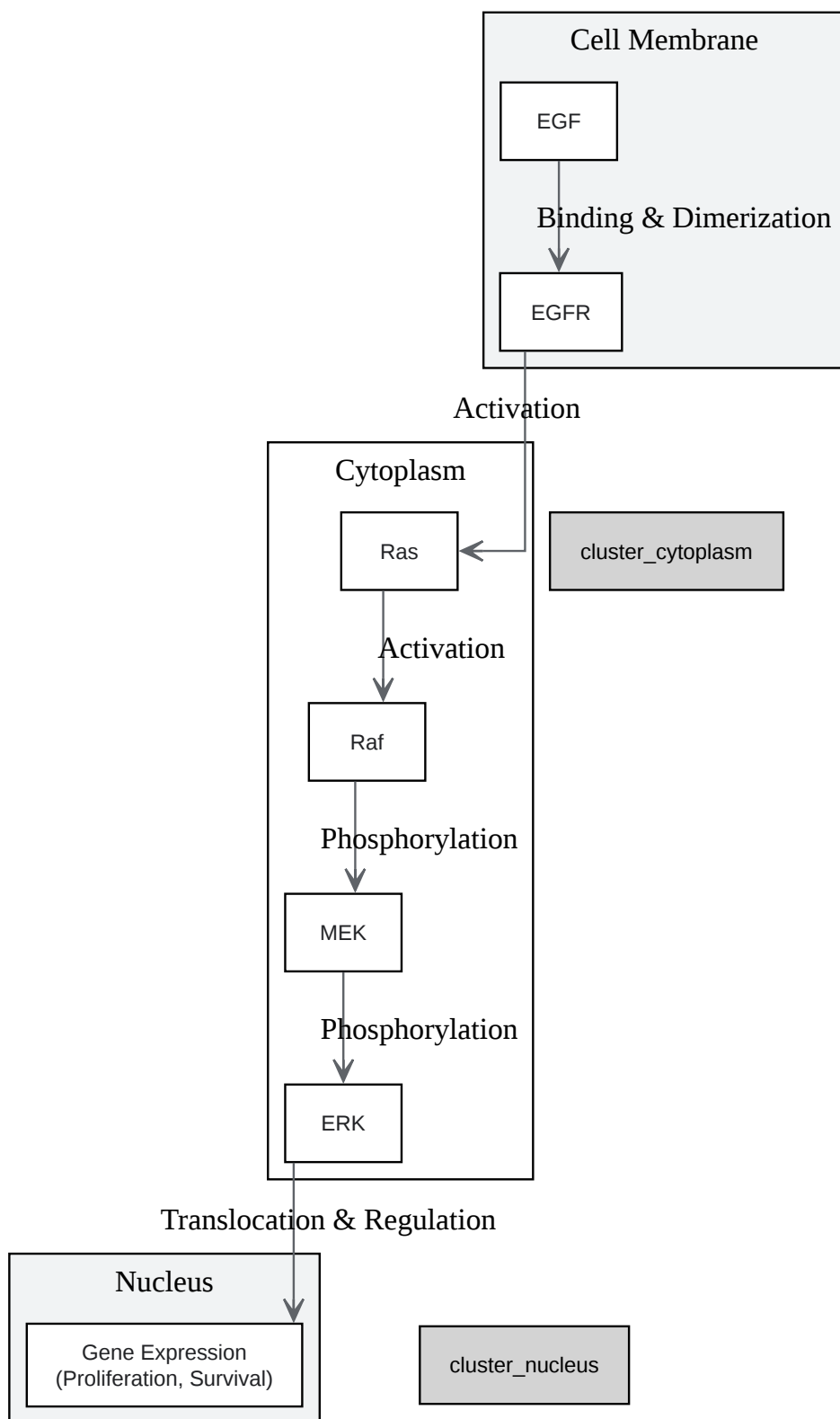


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Caption: Experimental workflow for creating and using a fluorescent probe.

MAPK/ERK Signaling Pathway:

The binding of a ligand, such as Epidermal Growth Factor (EGF), to its receptor (EGFR) triggers a signaling cascade that results in the activation of ERK, which then translocates to the nucleus to regulate gene expression.[\[3\]](#)[\[7\]](#)



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Caption: Simplified MAPK/ERK signaling pathway.

By using the fluorescently labeled anti-EGFR antibody, researchers can monitor the internalization and trafficking of EGFR upon EGF stimulation, providing insights into the initial steps of MAPK pathway activation and its dysregulation in disease.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the creation and use of fluorescent probes.

Parameter	Typical Value Range	Method of Determination	Reference(s)
Degree of Labeling (DOL)	2 - 8 dyes per antibody	UV-Vis Spectroscopy	[6]
Quantum Yield (Φ)	0.1 - 0.9 (dye dependent)	Comparative method using a standard fluorophore	[10]
Fluorescence Lifetime (τ)	1 - 5 nanoseconds	Time-Correlated Single Photon Counting (TCSPC)	[2]
Labeling Efficiency	> 90%	Ratiometric fluorescence measurement or mass spectrometry	[11][12]

Conclusion

Methyltetrazine-amido-PEG7-azide is a powerful and versatile tool for the construction of sophisticated fluorescent probes. The combination of rapid, bioorthogonal methyltetrazine-TCO ligation and robust azide-alkyne click chemistry allows for a modular and efficient approach to probe synthesis. The protocols and application examples provided herein serve as a comprehensive guide for researchers and drug development professionals to leverage this technology for advancing their understanding of complex biological systems and for the development of novel therapeutics and diagnostics.

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